2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group attached to a thiadiazine ring, which is further connected to an acetamide group and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazine core. One common approach is to react a suitable benzyl derivative with a thiadiazine precursor under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated systems might be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove oxygen atoms, potentially altering its properties.
Substitution: : The benzyl group can be substituted with other functional groups, leading to derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced thiadiazine derivatives.
Substitution: : A variety of benzyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : Its derivatives might exhibit biological activity, making it useful in drug discovery.
Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.
Industry: : It may find use in the production of specialty chemicals or materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the benzyl group and the thiadiazine ring. Similar compounds might include other benzyl derivatives or thiadiazine-based molecules, but the exact substituents and functional groups would differ, leading to variations in their properties and applications.
List of Similar Compounds
4-Benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl derivatives
Thiadiazine-based compounds with different substituents
Benzyl derivatives with varying functional groups
Properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-30-19-13-11-18(12-14-19)24-22(27)16-31-23-25-32(28,29)21-10-6-5-9-20(21)26(23)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLOUIZCQIFVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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